molecular formula C21H12Cl2N2O2S B12635050 Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro- CAS No. 920035-47-8

Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-

Cat. No.: B12635050
CAS No.: 920035-47-8
M. Wt: 427.3 g/mol
InChI Key: MGLVBVHKXIGSHJ-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro- is a complex organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group, a benzothiazole moiety, and chlorophenoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzonitriles, benzothiazoles, and chlorophenoxy derivatives .

Scientific Research Applications

Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Chloroxynil: 3,5-dichloro-4-hydroxybenzonitrile

    Bromoxynil: 3,5-dibromo-4-hydroxybenzonitrile

    Ioxynil: 3,5-diiodo-4-hydroxybenzonitrile

Uniqueness

Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro- is unique due to its combination of benzonitrile, benzothiazole, and chlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

CAS No.

920035-47-8

Molecular Formula

C21H12Cl2N2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

3-[5-(1,3-benzothiazol-2-ylmethoxy)-2-chlorophenoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C21H12Cl2N2O2S/c22-14-7-13(11-24)8-16(9-14)27-19-10-15(5-6-17(19)23)26-12-21-25-18-3-1-2-4-20(18)28-21/h1-10H,12H2

InChI Key

MGLVBVHKXIGSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl

Origin of Product

United States

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